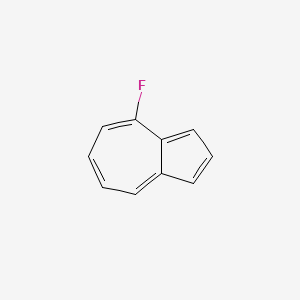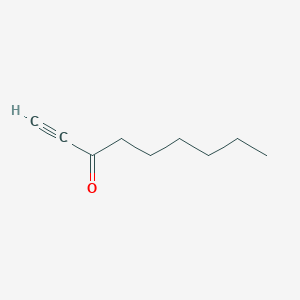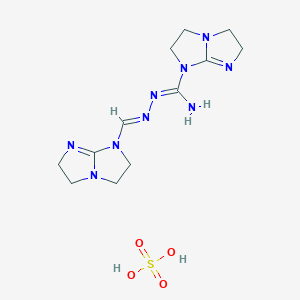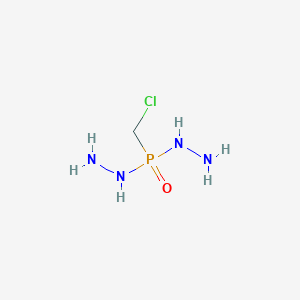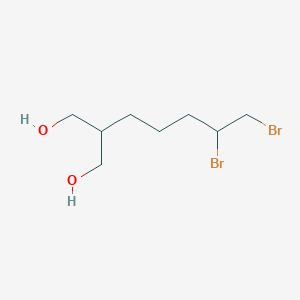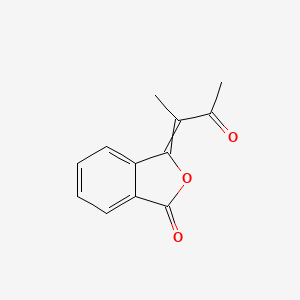![molecular formula C36H33ClN3NaO7S B14461182 Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt CAS No. 72391-24-3](/img/structure/B14461182.png)
Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt is a complex organic compound. It is a derivative of benzenesulfonic acid, which is an organosulfur compound. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid derivatives typically involves the sulfonation of benzene using concentrated sulfuric acid or oleum. The process can be summarized as follows:
Sulfonation: Benzene reacts with sulfur trioxide in the presence of sulfuric acid to form benzenesulfonic acid.
Substitution: The benzenesulfonic acid undergoes further reactions to introduce the chloroacetyl, amino, and other functional groups.
Industrial Production Methods
Industrial production of benzenesulfonic acid derivatives often involves large-scale sulfonation reactors where benzene and sulfur trioxide are reacted under controlled conditions. The resulting benzenesulfonic acid is then subjected to further chemical modifications to obtain the desired derivative.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid or halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce sulfonamides.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, detergents, and pharmaceuticals.
Biology: Employed in biochemical assays and as enzyme inhibitors.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, catalysts, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the inhibition of key metabolic enzymes, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilic acid: Another benzenesulfonic acid derivative used in the synthesis of azo dyes.
p-Toluenesulfonic acid: Commonly used as a catalyst in organic synthesis.
Phenylsulfonic acid: Similar in structure but with different functional groups.
Uniqueness
Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt is unique due to its complex structure, which imparts specific chemical and biological properties
Propiedades
Número CAS |
72391-24-3 |
|---|---|
Fórmula molecular |
C36H33ClN3NaO7S |
Peso molecular |
710.2 g/mol |
Nombre IUPAC |
sodium;2-chloro-N-[[2-[4-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]phenoxy]-3-methyl-4-sulfophenyl]methyl]ethanimidate |
InChI |
InChI=1S/C36H34ClN3O7S.Na/c1-21-30(48(44,45)46)18-11-22(20-38-31(41)19-37)36(21)47-25-14-12-24(13-15-25)40-29-17-16-28(39-23-7-3-2-4-8-23)32-33(29)35(43)27-10-6-5-9-26(27)34(32)42;/h5-6,9-18,23,39-40H,2-4,7-8,19-20H2,1H3,(H,38,41)(H,44,45,46);/q;+1/p-1 |
Clave InChI |
INODZIDNDJNSKB-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1OC2=CC=C(C=C2)NC3=C4C(=C(C=C3)NC5CCCCC5)C(=O)C6=CC=CC=C6C4=O)CN=C(CCl)[O-])S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




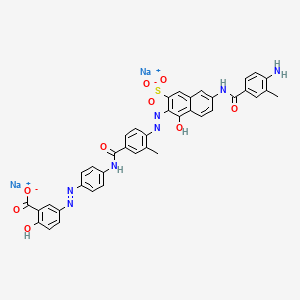
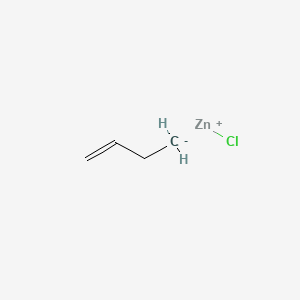
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
